molecular formula C10H13F2NO2 B2758360 {[3-(Difluoromethoxy)-4-methoxyphenyl]methyl}(methyl)amine CAS No. 926234-81-3

{[3-(Difluoromethoxy)-4-methoxyphenyl]methyl}(methyl)amine

Cat. No.: B2758360
CAS No.: 926234-81-3
M. Wt: 217.216
InChI Key: PMWZEOSCLSTETM-UHFFFAOYSA-N
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Description

{[3-(Difluoromethoxy)-4-methoxyphenyl]methyl}(methyl)amine is a chemical compound characterized by the presence of difluoromethoxy and methoxy groups attached to a phenyl ring, with a methylamine substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[3-(Difluoromethoxy)-4-methoxyphenyl]methyl}(methyl)amine typically involves the nucleophilic substitution reaction of a precursor compound with difluorochloromethane. The reaction is carried out in an organic solvent such as isopropanol, DMF, or 1,4-dioxane, in the presence of a catalyst like tetrabutylammonium bromide and an acid-binding agent . The reaction temperature ranges from 60°C to 120°C, ensuring high product yield and suitability for industrial production.

Industrial Production Methods

Industrial production methods for this compound focus on optimizing reaction conditions to maximize yield and minimize by-products. Techniques such as continuous flow synthesis and the use of advanced catalysts are employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

{[3-(Difluoromethoxy)-4-methoxyphenyl]methyl}(methyl)amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, leading to the formation of various substituted products.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired product but generally involve controlled temperatures and specific solvents.

Major Products

Major products formed from these reactions include difluoromethoxy-substituted phenyl derivatives, methoxy-substituted phenyl derivatives, and various amine derivatives.

Scientific Research Applications

{[3-(Difluoromethoxy)-4-methoxyphenyl]methyl}(methyl)amine has several scientific research applications:

Mechanism of Action

The mechanism of action of {[3-(Difluoromethoxy)-4-methoxyphenyl]methyl}(methyl)amine involves its interaction with molecular targets through hydrogen bonding and other intermolecular forces. The difluoromethoxy group enhances the compound’s ability to act as a hydrogen-bond donor, influencing its reactivity and interaction with biological molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of difluoromethoxy and methoxy groups, which confer distinct chemical properties and reactivity patterns. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

IUPAC Name

1-[3-(difluoromethoxy)-4-methoxyphenyl]-N-methylmethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13F2NO2/c1-13-6-7-3-4-8(14-2)9(5-7)15-10(11)12/h3-5,10,13H,6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMWZEOSCLSTETM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=CC(=C(C=C1)OC)OC(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13F2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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